Mitoglitazone
Overview
Description
Mechanism of Action
Target of Action
Mitoglitazone, also known as MSDC-0160, primarily targets the Mitochondrial Pyruvate Carrier (MPC) . MPC is a key controller of cellular metabolism .
Mode of Action
This compound acts as a mTOT (mitochondrial target of thiazolidinediones) modulator . It modulates the MPC and acts as insulin sensitizers without activating PPAR gamma . This modulation enhances insulin sensitivity and lowers blood-glucose levels .
Biochemical Pathways
It is known that the drug’s modulation of the mpc plays a crucial role in cellular metabolism . This modulation can suppress gluconeogenesis and lipogenesis in primary hepatocytes , potentially affecting multiple metabolic pathways.
Pharmacokinetics
Studies have shown that this compound has good oral absorption and low toxicity risk
Result of Action
This compound’s modulation of the MPC results in improved insulin action . This can lead to lower blood-glucose levels , which is beneficial in the treatment of conditions like Type 2 Diabetes . Moreover, this compound has been revealed as a potent inhibitor of cellular survival and stress response proteins of lung cancer .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors For instance, the presence of other drugs, the patient’s diet, and individual health factors can all impact the drug’s action.
Biochemical Analysis
Biochemical Properties
Mitoglitazone interacts with the mitochondrial pyruvate carrier (MPC), a crucial component in cellular metabolism . The MPC is involved in the transport of pyruvate, a key intermediate in several metabolic pathways, into the mitochondria. By modulating the activity of the MPC, this compound can influence a variety of biochemical reactions within the cell .
Cellular Effects
This compound has demonstrated significant effects on various types of cells and cellular processes. It acts as an insulin sensitizer without activating PPAR gamma . In human islets cultured with glucose and this compound, it was observed that this compound activates AMPK and downregulates mTOR . This suggests that this compound can restore the insulin signaling pathway at least in part by modulating mTOR activity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the mitochondrial pyruvate carrier (MPC). By modulating the activity of the MPC, this compound can influence the metabolic activity of the cell .
Metabolic Pathways
This compound is involved in the modulation of the mitochondrial pyruvate carrier (MPC), a key controller of cellular metabolism The MPC is involved in the transport of pyruvate into the mitochondria, a crucial step in several metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as thionyl chloride, sodium hydroxide, and various organic solvents .
Industrial Production Methods
Industrial production of Mitoglitazone would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Mitoglitazone can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of this compound.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce oxidized derivatives, while substitution reactions can yield a variety of functionalized this compound molecules .
Scientific Research Applications
Chemistry: Used as a model compound in various chemical studies, including molecular docking and dynamics simulations.
Biology: Investigated for its effects on cellular metabolism and mitochondrial function.
Medicine: Explored as a potential treatment for Type 2 Diabetes, Alzheimer’s Disease, and other conditions.
Industry: Potential applications in the development of new therapeutic agents and drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Pioglitazone: Another thiazolidinedione used to treat Type 2 Diabetes.
Rosiglitazone: Similar to Pioglitazone, used for diabetes management.
Troglitazone: An older thiazolidinedione with a similar mechanism of action.
Uniqueness of Mitoglitazone
This compound is unique among thiazolidinediones due to its specific targeting of the mitochondrial pyruvate carrier and its lack of activation of PPARγ . This makes it a promising candidate for reducing the side effects associated with other thiazolidinediones while maintaining therapeutic efficacy .
Properties
IUPAC Name |
5-[[4-[2-(5-ethylpyridin-2-yl)-2-oxoethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-2-12-5-8-15(20-10-12)16(22)11-25-14-6-3-13(4-7-14)9-17-18(23)21-19(24)26-17/h3-8,10,17H,2,9,11H2,1H3,(H,21,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNJSRAGRIZIHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)C(=O)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317736 | |
Record name | Mitoglitazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146062-49-9 | |
Record name | Mitoglitazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146062-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mitoglitazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146062499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mitoglitazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11721 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mitoglitazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MITOGLITAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29I7RP18RG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Mitoglitazone differ from other Thiazolidinediones (TZDs) in targeting cancer cells?
A: While traditional TZDs like Rosiglitazone act by targeting the peroxisome proliferator-activated receptor gamma (PPARγ), this compound demonstrates a unique mechanism. Research suggests that this compound exhibits potent anti-cancer activity by specifically targeting the mitochondrial pyruvate carrier 2 (MPC2) []. This selectivity for MPC2 over PPARγ distinguishes it from other TZDs and positions it as a potential therapeutic agent for cancers like malignant glioma, where MPC2 is overexpressed [].
Q2: What evidence supports the potential of this compound as an anti-cancer agent specifically in glioma?
A: Studies demonstrate that glioma cells, characterized by low MPC1 and high MPC2 expression, exhibit significant sensitivity to this compound []. This sensitivity, not observed with the MPC heterotypic oligomer inhibitor UK-5099, further strengthens the hypothesis that this compound acts by targeting MPC2 homo-oligomers in glioma []. Additionally, research utilizing Mpc1-/- murine glial cells shows that their growth arrest can be fully rescued by glutamate supplementation, highlighting the importance of the brain's microenvironment in glioma development and the potential for this compound to disrupt this metabolic reliance [].
Q3: What are the limitations of current research on this compound and what are future research directions?
A: While initial findings on this compound's action mechanism and efficacy in glioma models are promising, further research is crucial. Currently, in vivo studies utilizing RCAS/tva Mpc1fl/fl mouse models are underway to validate these findings in a more clinically relevant setting []. Further investigation is needed to comprehensively evaluate this compound's safety profile, pharmacokinetics, and long-term efficacy in preclinical models before progressing to clinical trials.
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